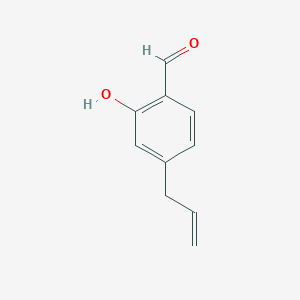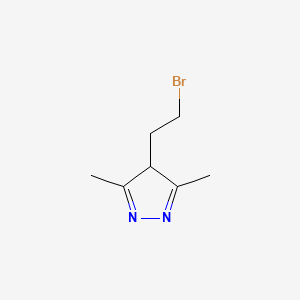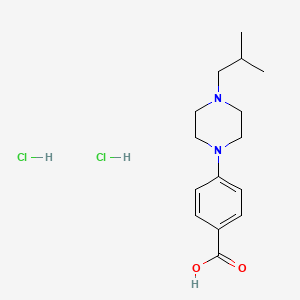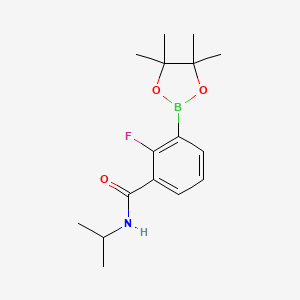
m-PEG2-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG2-DBCO is a monodisperse polyethylene glycol (PEG) reagent that facilitates copper-free click chemistry through the reaction of dibenzocyclooctyne (DBCO) with azide groups. This compound is widely used in bioconjugation and bioorthogonal chemistry due to its ability to form stable triazole linkages without the need for a copper catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG2-DBCO typically involves the conjugation of a PEG chain with a DBCO moiety. The reaction conditions often include mild temperatures and the absence of copper catalysts to prevent potential cytotoxicity. The PEG chain provides solubility and biocompatibility, while the DBCO group enables efficient click chemistry reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The process includes rigorous purification steps such as chromatography to remove impurities and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG2-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction forms a stable triazole linkage between the DBCO group and azide-functionalized molecules .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-functionalized biomolecules or polymers. The reaction conditions are typically mild, occurring at room temperature and in aqueous or organic solvents .
Major Products Formed
The major products formed from the reactions of this compound are triazole-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery, imaging, and diagnostics .
Wissenschaftliche Forschungsanwendungen
m-PEG2-DBCO has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and organisms.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic agents.
Industry: Utilized in the production of functionalized materials and surfaces for various industrial applications .
Wirkmechanismus
The mechanism of action of m-PEG2-DBCO involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group, due to its strained ring structure, reacts rapidly with azide groups to form a stable triazole linkage. This reaction is bioorthogonal, meaning it occurs without interfering with biological processes, making it ideal for in vivo applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG2-DBCO: Contains two terminal DBCO groups, allowing for dual functionalization.
Methyltetrazine-PEG2-DBCO: Used for designing targeted therapeutics and imaging agents.
Mal-PEG-DBCO: Contains a maleimide group for thiol-reactive conjugation.
Uniqueness
m-PEG2-DBCO is unique due to its monodisperse nature and ability to perform copper-free click chemistry, which is crucial for applications where copper toxicity is a concern. Its PEG chain enhances solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C24H26N2O4 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-(2-methoxyethoxy)ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C24H26N2O4/c1-29-16-17-30-15-14-25-23(27)12-13-24(28)26-18-21-8-3-2-6-19(21)10-11-20-7-4-5-9-22(20)26/h2-9H,12-18H2,1H3,(H,25,27) |
InChI-Schlüssel |
MSDBUVAFXGJQTF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)

![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime](/img/structure/B13725304.png)



![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725323.png)





